molecular formula C11H13N3O5S B241406 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

Número de catálogo B241406
Peso molecular: 299.31 g/mol
Clave InChI: FXKCSJQLAMJHHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid, also known as DB844, is a promising drug candidate for the treatment of leishmaniasis, a parasitic disease caused by the protozoan Leishmania. DB844 belongs to the class of benzimidazole sulfonamides and has shown potent activity against various species of Leishmania.

Mecanismo De Acción

The exact mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not fully understood. However, it is believed that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides in Leishmania. This leads to the depletion of intracellular pyrimidine nucleotides and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been shown to be highly selective for Leishmania parasites and has minimal toxicity to mammalian cells. In addition, 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it an attractive drug candidate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has several advantages for lab experiments, including its potency against different species of Leishmania, its selectivity for the parasite, and its good pharmacokinetic properties. However, one limitation is that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not effective against all strains of Leishmania, and some strains may develop resistance to the drug over time.

Direcciones Futuras

There are several future directions for research on 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid. One area of focus is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to investigate the mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in more detail to better understand how the drug works. Additionally, further studies are needed to determine the efficacy of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid against other parasitic diseases and to evaluate its potential for use in combination therapy. Finally, more research is needed to determine the safety and tolerability of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in humans.

Métodos De Síntesis

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid can be synthesized by the reaction of 5-amino-2-nitrobenzoic acid with 1,4-butanediol and then treating the resulting compound with sulfamic acid and sodium hydroxide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been extensively studied for its potential use in the treatment of leishmaniasis. In vitro and in vivo studies have shown that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has potent activity against different species of Leishmania, including those that are resistant to current treatments. 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has also been tested in clinical trials and has shown promising results.

Propiedades

Fórmula molecular

C11H13N3O5S

Peso molecular

299.31 g/mol

Nombre IUPAC

4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H13N3O5S/c15-10(16)2-1-5-12-20(18,19)7-3-4-8-9(6-7)14-11(17)13-8/h3-4,6,12H,1-2,5H2,(H,15,16)(H2,13,14,17)

Clave InChI

FXKCSJQLAMJHHZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

SMILES canónico

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.